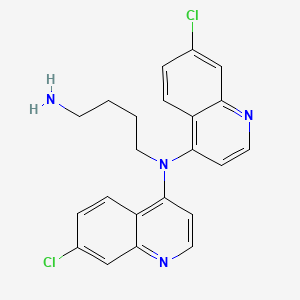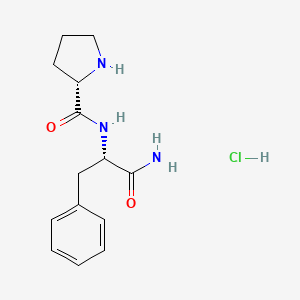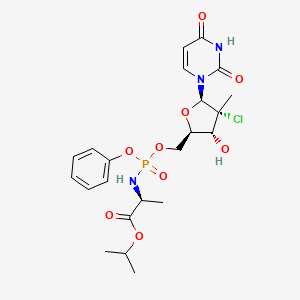
Sofosbuvir impurity K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sofosbuvir impurity K is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated oxolane ring, a dioxopyrimidinyl group, and a phenoxyphosphoryl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sofosbuvir impurity K typically involves multiple steps, including the formation of the oxolane ring, chlorination, and subsequent coupling with the dioxopyrimidinyl and phenoxyphosphoryl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions and continuous flow processes. Purification techniques such as crystallization, distillation, and chromatography would be employed to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sofosbuvir impurity K can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could modify the functional groups present in the compound.
Substitution: The chlorinated oxolane ring and phenoxyphosphoryl moiety may participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice would be tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Sofosbuvir impurity K would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Sofosbuvir impurity K might include other chlorinated oxolane derivatives, dioxopyrimidinyl compounds, and phenoxyphosphoryl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds. This could make it particularly valuable for certain applications or studies.
Propriétés
Formule moléculaire |
C22H29ClN3O9P |
|---|---|
Poids moléculaire |
545.9 g/mol |
Nom IUPAC |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1 |
Clé InChI |
SFPFZQKYPOWCSI-IAAJYNJHSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-(1-(azepan-3-yl)-7-chloro-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide](/img/structure/B1494501.png)
![Spiro[oxetane-3,3'(4'H)-[2H]pyrido[1,2-a]pyrazine]-7'-carboxamide, N-[(2,4-difluorophenyl)methyl]-1',8'-dihydro-9'-hydroxy-2'-(2-methoxyethyl)-1',8'-dioxo-](/img/structure/B1494503.png)
![1-[4-[[4-(4-Chloro-3-methoxycyclohexyl)-3-(4-fluorocyclohexyl)-1-methyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl]sulfanylmethyl]-3,5-difluorocyclohexyl]oxy-N,N-dimethylmethanamine](/img/structure/B1494506.png)
![8H-Benzofuro[2,3-c]carbazole](/img/structure/B1494508.png)
![4,4,5,5-tetramethyl-2-[3-(2,3,4,5-tetraphenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1494511.png)
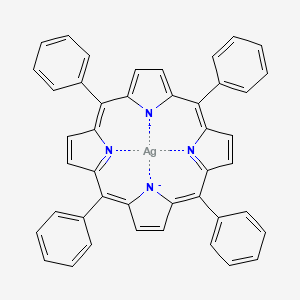

![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)
![Dibenzo[b,d]iodol-5-ium bromide](/img/structure/B1494530.png)
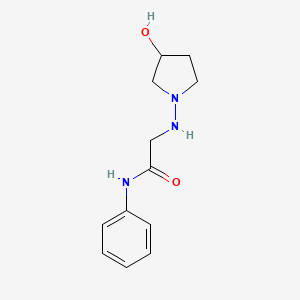
![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)
